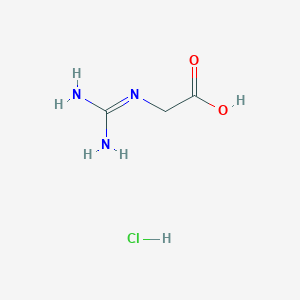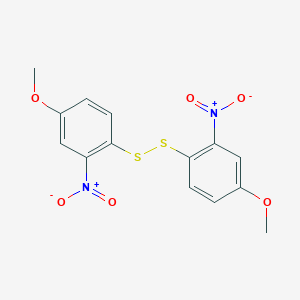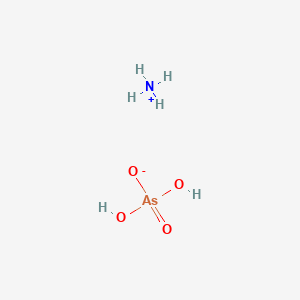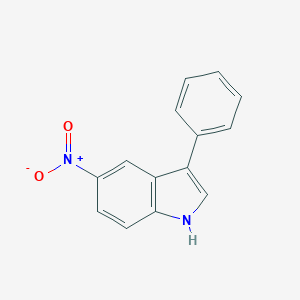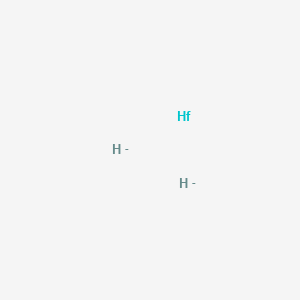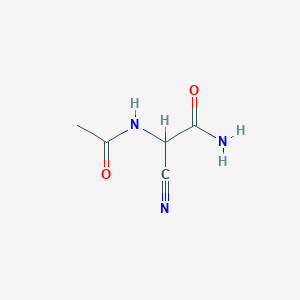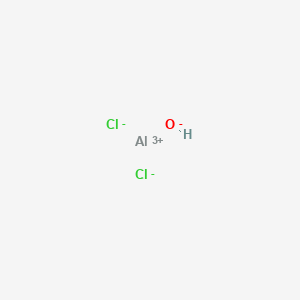
Aluminum dichloride hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum chloride hydroxide, with the chemical formula AlCl2(OH), is an inorganic compound that is a hybrid between aluminum chloride and aluminum hydroxide. It is a white or yellowish solid that is highly soluble in water and exhibits strong acidic properties. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum chloride hydroxide can be synthesized through several methods. One common method involves the reaction of aluminum chloride with water under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete hydrolysis of aluminum chloride, resulting in the formation of aluminum chloride hydroxide.
Another method involves the reaction of aluminum hydroxide with hydrochloric acid. This reaction is also carried out at elevated temperatures to facilitate the formation of aluminum chloride hydroxide. The reaction can be represented as follows:
Al(OH)3+2HCl→AlCl2(OH)+2H2O
Industrial Production Methods
In industrial settings, aluminum chloride hydroxide is often produced by reacting aluminum hydroxide with hydrochloric acid in large reactors. The reaction is carried out at high temperatures and pressures to ensure high yield and purity of the product. The resulting aluminum chloride hydroxide is then purified through filtration and drying processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Aluminum chloride hydroxide undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, aluminum chloride hydroxide undergoes hydrolysis to form aluminum hydroxide and hydrochloric acid.
Neutralization: It reacts with bases to form aluminum hydroxide and the corresponding salt.
Complexation: It can form complexes with various ligands, such as ammonia and amines.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Neutralization: Common bases such as sodium hydroxide or potassium hydroxide are used, and the reaction is carried out at room temperature.
Complexation: Ligands such as ammonia are used, and the reaction is carried out under controlled conditions to ensure the formation of stable complexes.
Major Products Formed
Hydrolysis: Aluminum hydroxide and hydrochloric acid.
Neutralization: Aluminum hydroxide and the corresponding salt (e.g., sodium chloride).
Complexation: Various aluminum-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, aluminum chloride hydroxide is used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation reactions. It is also used in the synthesis of other aluminum compounds and as a reagent in analytical chemistry.
Biology
In biological research, aluminum chloride hydroxide is used as an adjuvant in vaccines to enhance the immune response. It is also used in the preparation of certain biological samples for electron microscopy.
Medicine
In medicine, aluminum chloride hydroxide is used as an antiperspirant and astringent. It is also used in the treatment of hyperhidrosis (excessive sweating) and as a topical hemostatic agent to control minor bleeding.
Industry
In industrial applications, aluminum chloride hydroxide is used as a coagulant in water and wastewater treatment processes. It is also used in the production of paper, textiles, and other materials where its coagulating properties are beneficial.
Mechanism of Action
The mechanism of action of aluminum chloride hydroxide varies depending on its application. In water treatment, it acts as a coagulant by neutralizing the charges on suspended particles, causing them to aggregate and settle out of the water. In biological applications, it acts as an adjuvant by enhancing the immune response to vaccines. In medicine, it acts as an antiperspirant by obstructing the sweat glands and reducing sweat production.
Comparison with Similar Compounds
Similar Compounds
Aluminum chloride (AlCl3): A strong Lewis acid used in various chemical reactions.
Aluminum hydroxide (Al(OH)3): Used as an antacid and in water treatment.
Aluminum chlorohydrate (Al2Cl(OH)5): Used in antiperspirants and water treatment.
Uniqueness
Aluminum chloride hydroxide is unique in its ability to combine the properties of both aluminum chloride and aluminum hydroxide. This allows it to be used in a wide range of applications, from catalysis and water treatment to medicine and biological research. Its strong acidic properties and solubility in water make it a versatile compound with numerous practical uses.
Properties
CAS No. |
14215-15-7 |
|---|---|
Molecular Formula |
AlCl2H2O |
Molecular Weight |
114.89 g/mol |
IUPAC Name |
aluminum;dichloride;hydroxide |
InChI |
InChI=1S/Al.2ClH.H2O/h;2*1H;1H2/q+3;;;/p-3 |
InChI Key |
IDOSCGGXFAKNLS-UHFFFAOYSA-K |
SMILES |
[OH-].[Al+3].[Cl-].[Cl-] |
Canonical SMILES |
[OH-].[Al+3].[Cl-].[Cl-] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


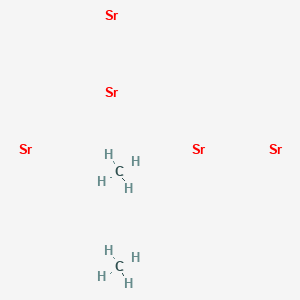
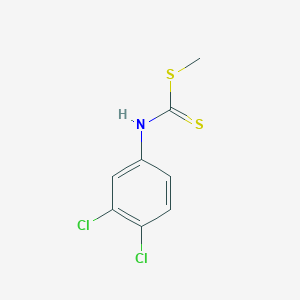
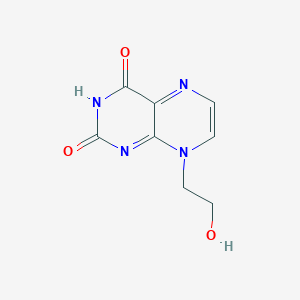


![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
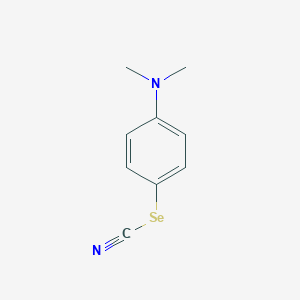
![Isoxazolo[4,5-b]quinoxaline](/img/structure/B83936.png)
